3-(4-bromo-3-methylphenyl)-3-chloroprop-2-enenitrile
Description
Properties
CAS No. |
1567634-47-2 |
|---|---|
Molecular Formula |
C10H7BrClN |
Molecular Weight |
256.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-3-methylphenyl)-3-chloroprop-2-enenitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-3-methylbenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The resulting intermediate is then subjected to chlorination using thionyl chloride to yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromo-3-methylphenyl)-3-chloroprop-2-enenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles.
Addition Reactions: The double bond in the prop-2-enenitrile chain can participate in addition reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Addition: Hydrogenation using catalysts like palladium on carbon.
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Addition: Formation of saturated nitriles.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
3-(4-bromo-3-methylphenyl)-3-chloroprop-2-enenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-bromo-3-methylphenyl)-3-chloroprop-2-enenitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved may include enzyme inhibition or activation, depending on the specific application.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-(4-Bromo-3-methylphenyl)-3-chloroprop-2-enenitrile
- CAS Number : 1567634-47-2
- Molecular Formula : C₁₀H₇BrClN
- Molecular Weight : 256.53 g/mol
- Structure : Features a propenenitrile backbone substituted with a 4-bromo-3-methylphenyl group at the β-position and a chlorine atom at the adjacent carbon (Figure 1).
Key Features :
- The bromine atom on the aromatic ring enhances electrophilic reactivity, while the methyl group at the 3-position introduces steric effects.
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
The compound is compared with analogs differing in halogenation patterns, substituent positions, and functional groups (Table 1).
Table 1: Structural Analogs of this compound
Key Observations :
Halogen Diversity: The main compound’s 4-bromo-3-methylphenyl group balances steric bulk and electronic effects. 3-(4-Bromophenyl)-3-chloroprop-2-enenitrile lacks the methyl group, reducing steric hindrance but maintaining strong dipole interactions from the bromine .
Functional Group Variations: Compound 1L incorporates a chromene ring with hydroxyl and amino groups, significantly enhancing hydrogen-bonding capacity compared to the simpler propenenitrile backbone . The methoxy group in 3-chloro-3-(4-methoxyphenyl)prop-2-enenitrile increases solubility in polar solvents but reduces electrophilicity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Analysis :
- Limited experimental data exist for the main compound. However, analogs like (2E)-2-(4-Chlorophenyl)-3-[(2-chlorophenyl)amino]prop-2-enenitrile exhibit high predicted boiling points (~430°C) due to strong dipole-dipole interactions from nitrile and chlorophenyl groups .
- The pKa of -2.85 in the above analog suggests significant acidity at the α-carbon, driven by electron-withdrawing nitrile and chlorine substituents .
Key Insights :
- The bromine and chlorine substituents in the main compound may enhance interactions with hydrophobic enzyme pockets, similar to 4-bromobenzonitrile’s anticancer effects .
- The absence of polar groups (e.g., hydroxyl or amino) likely reduces its solubility, limiting bioavailability compared to Compound 1L .
Biological Activity
3-(4-bromo-3-methylphenyl)-3-chloroprop-2-enenitrile is an organic compound with a complex structure that includes halogen atoms and a nitrile functional group. Its unique properties make it a subject of interest in various fields, particularly in medicinal chemistry due to its potential biological activity. This article provides an overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C11H8BrClN
- Molecular Weight : Approximately 273.55 g/mol
- Structure : The compound features a bromo and chloro substituent on a phenyl ring, along with a nitrile group attached to a prop-2-enenitrile backbone.
The biological activity of this compound is primarily attributed to its ability to act as an electrophile. This characteristic allows it to interact with nucleophiles in biological systems, leading to potential enzyme inhibition or activation. Such interactions can modulate various biological pathways, making the compound a candidate for drug development.
Interaction Studies
Research indicates that this compound can bind to specific enzymes or receptors, influencing their activity. For example:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, which could be beneficial in treating inflammatory diseases.
- Receptor Activation : The compound might activate cellular receptors that trigger signaling cascades, potentially leading to therapeutic effects.
Potential Pharmacological Properties
Studies have explored the pharmacological potential of this compound in various contexts:
- Anti-inflammatory Activity : Preliminary studies suggest that the compound may reduce inflammation by inhibiting specific enzymes.
- Anticancer Properties : There is ongoing research into its efficacy against certain cancer cell lines, focusing on its ability to induce apoptosis or inhibit tumor growth.
Case Studies and Research Findings
- Study on Enzyme Interactions : A study demonstrated that derivatives of this compound exhibited significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.
- Cancer Cell Line Testing : Another research effort evaluated the compound's effects on breast cancer cell lines, revealing promising results in reducing cell viability through apoptotic pathways.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-bromoacetophenone | Bromine on an aromatic ring | Known for its use in organic synthesis |
| 2-chloroacrylonitrile | Chlorine and nitrile functional group | Used in polymer chemistry |
| 4-bromobenzonitrile | Bromine and nitrile | Exhibits significant biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
